molecular formula C19H16N4O3S B12127889 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B12127889
M. Wt: 380.4 g/mol
InChI Key: YDTXRDNEJDFPAI-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of chemical motifs, combining a pyrrolidine-2,5-dione core with a 1,2,4-triazole ring and a phenylsulfanyl group. Its systematic name is quite a mouthful, so let’s break it down:

    Pyrrolidine-2,5-dione:

    1,2,4-Triazole: A heterocyclic ring system with three nitrogen atoms, often found in bioactive compounds.

    Phenylsulfanyl: Refers to the phenyl group (C6H5) attached to a sulfur atom (S).

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the reaction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) with an appropriate acylating agent. The acylation step introduces the pyrrolidine-2,5-dione moiety.

Reaction Conditions:: The acylation reaction typically occurs under mild conditions, using reagents like acyl chlorides or anhydrides. Solvents such as dichloromethane or dimethylformamide facilitate the reaction.

Industrial Production:: While industrial-scale production details are scarce due to its rarity, researchers have synthesized this compound in the lab for specific applications.

Chemical Reactions Analysis

Reaction Types::

    Acylation: The key step in its synthesis, where an acyl group is introduced.

    Substitution: The phenylsulfanyl group can undergo substitution reactions.

    Cyclization: Formation of the triazole ring.

Common Reagents and Conditions::

    Acylation: Acyl chlorides (e.g., benzoyl chloride) or anhydrides.

    Substitution: Halogens (e.g., chlorine or bromine).

    Cyclization: Basic conditions (e.g., sodium hydroxide).

Major Products:: The main product is the target compound itself, with the pyrrolidine-2,5-dione and triazole moieties intact.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for designing novel compounds.

    Bioconjugation: Its phenylsulfanyl group allows for bioconjugation to biomolecules.

Biology and Medicine::

    Anticancer Potential: Investigated for its potential as an anticancer agent.

    Antifungal Activity: Exhibits antifungal properties.

    Neuroprotective Effects: Studied for neuroprotection.

Industry::

    Materials Science: Used in materials science research due to its unique structure.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

While this compound stands out due to its hybrid structure, similar compounds include:

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: (the precursor).

    4-(4-Methoxyphenyl)-5-phenyl-1,2,4-triazole: (without the pyrrolidine-2,5-dione).

    1-Phenylpyrrolidine-2,5-dione: (without the triazole ring).

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C19H16N4O3S/c1-26-14-9-7-12(8-10-14)17-20-19(22-21-17)27-15-11-16(24)23(18(15)25)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21,22)

InChI Key

YDTXRDNEJDFPAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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